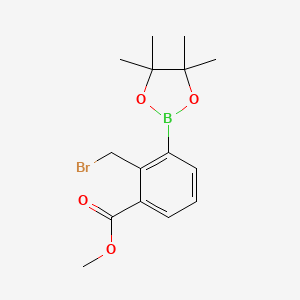

Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Overview of Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

This compound is an organoboron compound with the molecular formula C₁₅H₂₀BBrO₄ and a molecular weight of 355.03 grams per mole. This compound is catalogued under Chemical Abstracts Service number 1333222-42-6 and is classified as a boronic ester derivative featuring a substituted benzoate core structure. The molecule incorporates a distinctive tetramethyl-1,3,2-dioxaborolan-2-yl moiety, commonly referred to as a pinacol boronate ester, which serves as a protected and activated form of boronic acid functionality.

The structural architecture of this compound is characterized by three distinct functional regions: a methyl ester group providing synthetic versatility, a bromomethyl substituent offering electrophilic reactivity, and a pinacol boronate ester enabling nucleophilic cross-coupling reactions. The benzene ring serves as the central scaffold, with substituents positioned at the 2- and 3-positions relative to the carboxylate functionality. This specific substitution pattern creates a sterically and electronically unique environment that influences both the compound's reactivity profile and its utility in synthetic applications.

The compound exists as a solid material under standard laboratory conditions, with reported storage requirements including inert atmosphere protection and refrigeration temperatures below -20 degrees Celsius to maintain chemical stability. The International Union of Pure and Applied Chemistry nomenclature reflects the systematic naming conventions for complex organoboron species, emphasizing the precise positioning of functional groups around the aromatic core.

Historical Context and Discovery

The development of this compound is intrinsically linked to the pioneering work of Norio Miyaura and Akira Suzuki in the field of palladium-catalyzed cross-coupling reactions. Miyaura, a Japanese organic chemist who served as a professor at Hokkaido University, made fundamental contributions to the understanding and application of organoboron compounds in synthetic chemistry throughout his career from 1971 until his retirement in 2010. His research focused specifically on metal-catalyzed reactions of organoboron compounds, including applications to organic synthesis through catalyzed hydroboration and the development of palladium-catalyzed cross-coupling reactions.

The historical significance of compounds like this compound emerged from Miyaura's development of the borylation reaction, now known as the Miyaura borylation reaction. This transformation, which converts carbon-halogen bonds or carbon-hydrogen bonds into carbon-boron bonds, provided a systematic approach to generating boronate esters from vinyl or aryl halides through cross-coupling with bis(pinacolato)diboron under basic conditions using palladium catalysts. The reaction typically employs palladium dichloride complexes with diphosphine ligands as catalysts, producing borylated products that serve as coupling partners for subsequent Suzuki reactions.

The specific structural features of this compound reflect the evolution of boronic ester chemistry from simple aryl boronic acids to more sophisticated, functionally diverse molecules. The incorporation of both electrophilic and nucleophilic reactive sites within a single molecule represents an advancement in synthetic design, enabling more efficient and versatile synthetic pathways. The compound's development coincided with increasing recognition of the importance of organoboron chemistry in pharmaceutical synthesis and materials science applications.

Significance in Modern Organic Chemistry

This compound occupies a significant position in contemporary organic chemistry due to its unique combination of reactive functional groups and its versatility in cross-coupling transformations. The compound exemplifies the broader importance of organoboron species in modern synthetic methodology, particularly in the context of carbon-carbon bond formation reactions. Boronic esters like this compound have become indispensable tools in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.

The significance of this compound extends beyond its immediate synthetic utility to encompass its role in advancing mechanistic understanding of cross-coupling reactions. Research has demonstrated that the presence of the dioxaborolane moiety enhances reactivity in coupling reactions compared to traditional boronic acids, providing insights into the factors that govern transmetalation efficiency and selectivity. The compound's structure allows for detailed studies of how electronic and steric effects influence reaction outcomes, contributing to the development of more efficient and selective catalytic systems.

In pharmaceutical chemistry, compounds containing both boronic ester and bromomethyl functionalities serve as versatile intermediates for the synthesis of bioactive molecules. The ability to selectively functionalize either reactive site provides synthetic chemists with strategic flexibility in constructing complex molecular architectures. The compound's utility in medicinal chemistry applications is further enhanced by the generally favorable toxicity profile of organoboron compounds compared to other organometallic species, making them suitable for use in drug discovery and development programs.

The compound also represents an important example of how modern synthetic chemistry has evolved to incorporate multiple functional groups within single molecular frameworks. This approach to molecular design enables more efficient synthetic sequences by reducing the number of discrete steps required to install different functional groups. The strategic positioning of the bromomethyl and boronate ester groups on the benzene ring creates opportunities for selective functionalization that would be difficult to achieve through alternative synthetic approaches.

Scope and Objectives of the Research

The research surrounding this compound encompasses several key areas of investigation, each contributing to a comprehensive understanding of the compound's properties, synthesis, and applications. The primary objective involves detailed characterization of the compound's physical and chemical properties, including spectroscopic analysis, thermal behavior, and stability under various reaction conditions. This foundational research provides essential data for optimizing synthetic protocols and predicting reaction outcomes.

Synthetic methodology development represents another crucial research objective, focusing on the optimization of preparative routes to the compound and related derivatives. Current research examines various approaches to the synthesis of substituted benzoate boronic esters, including direct borylation of halogenated precursors and functional group transformations of existing boronate frameworks. The development of efficient synthetic methods is essential for making these valuable intermediates accessible to the broader synthetic chemistry community.

Table 1: Research Objectives and Corresponding Methodological Approaches

| Research Objective | Methodological Approach | Expected Outcomes |

|---|---|---|

| Structural Characterization | Spectroscopic Analysis and X-ray Crystallography | Complete Structure Determination |

| Synthetic Optimization | Catalyst Screening and Reaction Condition Studies | Improved Synthetic Protocols |

| Reactivity Profiling | Cross-coupling Reaction Studies | Enhanced Understanding of Reactive Behavior |

| Applications Development | Target Molecule Synthesis | Demonstration of Synthetic Utility |

Mechanistic investigations constitute a significant component of the research scope, aimed at understanding the fundamental processes that govern the compound's reactivity in cross-coupling reactions. These studies examine the role of various reaction parameters, including catalyst structure, base selection, solvent effects, and temperature optimization, in determining reaction efficiency and selectivity. The insights gained from mechanistic research inform the development of improved synthetic methods and enable more predictable reaction outcomes.

The research scope also encompasses applications development, focusing on demonstrating the compound's utility in the synthesis of complex target molecules. This includes both academic investigations aimed at expanding the fundamental understanding of organoboron chemistry and applied research directed toward specific synthetic challenges in pharmaceutical and materials chemistry. The successful application of the compound in diverse synthetic contexts validates its importance as a synthetic intermediate and guides future research directions in organoboron chemistry.

Properties

IUPAC Name |

methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BBrO4/c1-14(2)15(3,4)21-16(20-14)12-8-6-7-10(11(12)9-17)13(18)19-5/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFMLVDUFZHNLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BBrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745238 | |

| Record name | Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333222-42-6 | |

| Record name | Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1333222-42-6) is a synthetic compound notable for its potential biological activities. With a molecular formula of C15H20BBrO4 and a molecular weight of 355.03 g/mol, this compound is of interest in medicinal chemistry and pharmacology due to its unique structural features and reactivity.

Chemical Structure

The compound contains a bromomethyl group and a dioxaborolane moiety, which contribute to its chemical reactivity and biological interactions. The structural representation is as follows:

IUPAC Name: this compound

Molecular Formula: C15H20BBrO4

Molecular Weight: 355.03 g/mol

Canonical SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)OC)CBr

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, studies on related dioxaborolane derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of key signaling pathways associated with cancer progression.

Enzyme Inhibition

The compound's dioxaborolane structure suggests potential as an enzyme inhibitor. Dioxaborolanes are known to interact with enzymes involved in metabolic pathways. For example, similar compounds have been reported to inhibit kinases that are crucial in cancer signaling pathways. This inhibition can lead to reduced tumor growth and metastasis.

Case Studies and Research Findings

- Kinase Inhibition Studies : A study published in Pure highlighted the effectiveness of dioxaborolane derivatives in inhibiting receptor tyrosine kinases (RTKs), which are often overactive in cancers such as non-small cell lung cancer (NSCLC). The IC50 values for these inhibitors were found in the low nanomolar range .

- Antioxidant Activity : Compounds structurally related to this compound have demonstrated antioxidant properties through DPPH radical scavenging assays. This activity is crucial for reducing oxidative stress in cells and may contribute to the compound's overall therapeutic potential .

- Toxicity Profiles : While exploring the biological activity of this compound, it is essential to consider its toxicity. Preliminary assessments indicate that similar compounds can exhibit moderate toxicity at higher concentrations; thus, careful dose optimization is necessary during therapeutic applications .

Summary of Biological Activity

Scientific Research Applications

Organic Synthesis

One of the primary applications of methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is in organic synthesis. The bromomethyl group serves as an electrophilic site for nucleophilic substitution reactions. This characteristic allows for the introduction of various functional groups into organic molecules.

Key Reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or alcohols to synthesize more complex compounds.

- Cross-Coupling Reactions : The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound's ability to serve as a versatile building block makes it valuable for drug discovery and development. The incorporation of the dioxaborolane unit can enhance the pharmacological properties of potential drug candidates.

Case Studies:

- Anticancer Agents : Research has shown that compounds containing dioxaborolane structures exhibit anticancer activity by inhibiting specific kinases involved in tumor growth.

- Antibiotics Development : The compound has been explored as a scaffold for developing new antibiotics that target bacterial cell wall synthesis.

Materials Science

This compound is also utilized in materials science for creating functionalized polymers and nanomaterials.

Applications:

- Polymer Synthesis : The compound can be used to create polymers with specific functionalities through radical polymerization techniques.

- Nanocomposites : It has been employed in the fabrication of nanocomposites that exhibit improved mechanical properties and thermal stability.

Data Table of Applications

| Application Area | Key Reactions/Processes | Notable Findings |

|---|---|---|

| Organic Synthesis | Nucleophilic substitution; Cross-coupling reactions | Effective in forming complex organic molecules |

| Medicinal Chemistry | Drug development; Anticancer and antibiotic research | Potential anticancer agents; scaffold for antibiotics |

| Materials Science | Polymer synthesis; Nanocomposite fabrication | Enhanced mechanical properties; thermal stability |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Positional and Functional Group Isomers

Key Observations:

Electronic and Steric Effects

Table 2: Electronic Modifiers

Key Observations:

Preparation Methods

Palladium-Catalyzed Borylation

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 2-(bromomethyl)benzoate derivative | Often methyl 2-(bromomethyl)benzoate |

| Borylation reagent | Bis(pinacolato)diboron (B2pin2) | Provides the dioxaborolane boronate ester group |

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | Palladium(0) complexes preferred |

| Base | Potassium acetate or potassium carbonate | Facilitates transmetallation |

| Solvent | THF, DMF, or dioxane | Anhydrous and degassed |

| Temperature | 60–90 °C | Elevated to promote reaction |

| Time | 6–24 hours | Reaction progress monitored by TLC or HPLC |

This method yields this compound with good selectivity and yield. The boronate ester is stable under these conditions, allowing for efficient coupling with the bromomethyl group intact.

Bromomethylation of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

An alternative approach involves first preparing methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, followed by bromomethylation at the 3-position:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Prepared via borylation of methyl 2-halobenzoate |

| Bromomethylation reagent | N-Bromosuccinimide (NBS) or bromine in presence of radical initiator | Radical bromination of methyl group |

| Solvent | Carbon tetrachloride (CCl4), dichloromethane (DCM) | Non-polar solvents preferred |

| Initiator | Benzoyl peroxide or AIBN | Radical initiator to promote bromination |

| Temperature | Reflux or room temperature | Controlled to avoid over-bromination |

| Time | 2–6 hours | Monitored by TLC |

This method selectively brominates the methyl group adjacent to the aromatic ring, yielding the bromomethyl derivative without affecting the boronate ester group.

One-Pot or Tandem Synthesis Approaches

Recent advances include one-pot procedures where the borylation and bromomethylation steps are combined sequentially without isolation of intermediates. This improves efficiency and reduces purification steps. Such methods involve careful control of reaction conditions and reagent addition order to prevent side reactions.

Research Findings and Reaction Analysis

Reactivity and Stability:

The boronate ester group in this compound is stable under typical bromomethylation conditions, allowing selective functionalization of the methyl group. The bromomethyl substituent provides a reactive site for nucleophilic substitution or cross-coupling reactions.Catalyst and Base Effects:

Palladium catalysts such as Pd(PPh3)4 show high activity and selectivity in the borylation step. Potassium acetate as a base often gives higher yields compared to carbonate bases.Solvent Influence:

Polar aprotic solvents like DMF and THF facilitate the borylation reaction, while non-polar solvents are preferred for bromomethylation to avoid hydrolysis of the boronate ester.Purification:

Column chromatography with petroleum ether/ethyl acetate gradients effectively separates the desired product from side products and unreacted starting materials.

Summary Table of Preparation Methods

| Step | Method | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Borylation | Pd-catalyzed coupling | Bis(pinacolato)diboron, Pd catalyst, base, THF, 60–90 °C | Installation of boronate ester group |

| Bromomethylation | Radical bromination | NBS or Br2, benzoyl peroxide, CCl4, reflux | Selective bromination of methyl group |

| One-pot synthesis | Sequential borylation & bromination | Pd catalyst, B2pin2, NBS, controlled temp | Efficient, minimized purification steps |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 2-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

Answer:

The synthesis typically involves a palladium-catalyzed borylation reaction. A brominated precursor (e.g., methyl 3-bromo-2-(bromomethyl)benzoate) reacts with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., PdCl₂(dppf)) and a base (e.g., potassium acetate) in anhydrous 1,4-dioxane at 90°C under inert atmosphere. Post-reaction purification via column chromatography or recrystallization yields the boronate ester. Key steps include rigorous exclusion of moisture and oxygen to prevent protodeboronation .

Example Reaction Conditions:

| Reagent/Condition | Specification |

|---|---|

| Catalyst | PdCl₂(dppf) (1-2 mol%) |

| Base | KOAc (3 equiv) |

| Solvent | 1,4-Dioxane (anhydrous) |

| Temperature | 90°C, 24 hours |

| Workup | Aqueous NaHCO₃ wash, ethyl acetate extraction |

Basic: How is the compound characterized to confirm structural integrity and purity?

Answer:

Structural confirmation relies on multinuclear NMR (¹H, ¹³C, and ¹¹B) and high-resolution mass spectrometry (HRMS). For example:

- ¹H NMR : Peaks at δ 1.3 ppm (pinacol methyl groups) and δ 3.9 ppm (methoxy ester group).

- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronate ester.

- HRMS : Exact mass matching C₁₅H₂₀BBrO₄ (calc. 370.06). Purity is assessed via HPLC (>97%) using a C18 column with UV detection at 254 nm .

Advanced: How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for biaryl synthesis?

Answer:

Optimization focuses on:

- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand for sterically hindered substrates.

- Base : Cs₂CO₃ or K₃PO₄ in toluene/water mixtures enhances coupling efficiency.

- Temperature : 80–100°C under microwave irradiation reduces reaction time.

Competing protodeboronation is minimized by degassing solvents and using anhydrous conditions. A representative protocol achieves >90% yield for coupling with aryl halides .

Optimized Conditions Table:

| Parameter | Optimal Value |

|---|---|

| Catalyst | Pd(OAc)₂/SPhos (2:4 mol%) |

| Base | Cs₂CO₃ (2.5 equiv) |

| Solvent | Toluene:H₂O (4:1) |

| Temperature/Time | 100°C, 2 hours (microwave) |

Advanced: How does the bromomethyl substituent influence competing reaction pathways during functionalization?

Answer:

The bromomethyl group introduces competing alkylation and elimination pathways. For example:

- Alkylation : Nucleophilic substitution with amines or thiols.

- Elimination : Base-mediated dehydrohalogenation to form a vinyl boronate.

To suppress elimination, use mild bases (e.g., Et₃N) and low temperatures (0–25°C). Kinetic studies via in situ IR or LC-MS help monitor intermediates .

Methodological: What are the best practices for handling and storing this compound to prevent decomposition?

Answer:

- Storage : Under inert gas (Ar/N₂) at –20°C in amber glass vials. Desiccants (e.g., molecular sieves) prevent hydrolysis.

- Handling : Use Schlenk lines for air-sensitive steps. Avoid prolonged exposure to light or moisture. Safety protocols (gloves, goggles) are critical due to bromomethyl toxicity .

Advanced: How can computational modeling predict reactivity trends in cross-coupling reactions involving this boronate ester?

Answer:

Density functional theory (DFT) calculations assess transition-state energies for oxidative addition and transmetallation steps. Key parameters:

- ΔG‡ for Pd insertion : Lower for electron-deficient aryl partners.

- Boronate Lewis acidity : Enhanced by electron-withdrawing groups (e.g., esters), accelerating transmetallation.

Experimental validation via Hammett plots correlates σ values with reaction rates .

Basic: What purification techniques are effective for isolating this compound from reaction mixtures?

Answer:

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent.

- Recrystallization : From hot ethanol/water mixtures (yield >85%).

- TLC Monitoring : Rf ≈ 0.4 (hexane/EtOAc 3:1) .

Advanced: How does steric hindrance from the pinacol boronate group affect regioselectivity in cross-coupling?

Answer:

The bulky pinacol group directs coupling to less hindered positions. For example, in ortho-substituted aryl halides, meta-coupling predominates. Steric maps generated via molecular modeling (e.g., MMFF94) guide substrate design .

Methodological: How to troubleshoot low yields in large-scale syntheses of this compound?

Answer:

- Scale-Up Adjustments : Increase catalyst loading (3–5 mol%) and use flow chemistry for better heat management.

- Impurity Analysis : LC-MS identifies byproducts (e.g., debrominated species); scavengers (e.g., QuadraPure™) remove Pd residues.

- Solvent Choice : Switch to THF for improved solubility at >10 mmol scale .

Advanced: What strategies mitigate boron retention in final products post-cross-coupling?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.